Methyl 4-hydroxy-1-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of related naphthoate derivatives involves innovative methodologies, such as the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, which efficiently produces polycyclic compounds through regioselective C-H bond cleavage, facilitated by hydroxy groups (Mochida et al., 2010). Another approach employs a two-step process involving Heck coupling and Dieckmann cyclization to yield methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues in multigram scale (Podeschwa & Rossen, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as methyl 3-hydroxy-2-naphthoate, reveal polymorphism, a phenomenon where compounds exhibit multiple crystal forms. This polymorphism is analyzed using various techniques, including IR, UV-Visible, fluorescence, and X-ray crystallography, providing insights into the intermolecular interactions that define different polymorphs (Sahoo et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of naphthoate derivatives encompasses a range of reactions, including unusual, chemoselective etherification processes. Such reactions are significant for synthesizing intermediates with potential anti-tumor activity (Ogata et al., 2016). Additionally, the NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones facilitates the synthesis of monoacylated derivatives, showcasing the compound's versatility in forming pharmaceutical scaffolds (Molina et al., 2009).
Scientific Research Applications
1. Synthesis of New Alkyl 1-Naphthoates
- Application Summary: Methyl 4-hydroxy-1-naphthoate is used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . These compounds have potential applications in biology, medicine, metal complex design, and semiconductor and optical materials .
- Methods of Application: The synthesis involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process .
- Results or Outcomes: All alkyl naphthoate derivatives prepared in this work are new compounds and were definitively characterized using 1H-NMR, 13C-NMR, and HRMS analysis .
2. Infrared Spectrum and UV-Induced Photochemistry
- Application Summary: Methyl 4-hydroxy-1-naphthoate is used in the study of the conformational stability, infrared spectrum, and photochemistry of phenyl 1-hydroxy-2-naphthoate (PHN) .
- Methods of Application: The study was conducted by matrix isolation infrared spectroscopy and theoretical computations performed at the DFT(B3LYP)/6-311++G(d,p) level of theory .
- Results or Outcomes: The analysis of the spectra indicated that only the most stable conformer of PHN was present in the as-deposited matrices . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range .
3. Synthesis of 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole
- Application Summary: Methyl 4-hydroxy-1-naphthoate can be used to synthesize 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The outcomes of this synthesis are not detailed in the source .
4. Inhibition of Lipopolysaccharide-Induced Inflammatory Response
- Application Summary: Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages .
- Methods of Application: The study involved detecting the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) by the Griess reagent and ELISA methods . The protein expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) were examined by Western blotting .
- Results or Outcomes: Methyl-1-hydroxy-2-naphthoate significantly inhibited the release of NO, IL-1β, and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibited the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
5. Proton Transfer or Deprotonation
- Application Summary: 4-Hydroxy-1-naphthaldehydes, which can be derived from Methyl 4-hydroxy-1-naphthoate, have been investigated for their potential tautomerism .
- Methods of Application: The study was conducted using UV-Vis spectroscopy, NMR, and theoretical methods .
- Results or Outcomes: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAXJJJTBDVHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623192 | |
Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-naphthoate | |
CAS RN |
13041-63-9 | |
Record name | Methyl 4-hydroxy-1-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13041-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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